6-Benzylamino-7-deazapurine 6-Benzylamino-7-deazapurine
Brand Name: Vulcanchem
CAS No.: 60972-04-5
VCID: VC0015797
InChI: InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
SMILES: C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

6-Benzylamino-7-deazapurine

CAS No.: 60972-04-5

VCID: VC0015797

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

6-Benzylamino-7-deazapurine - 60972-04-5

Description

6-Benzylamino-7-deazapurine is a chemical compound with the empirical formula C13H12N4 and a molar mass of 224.26 g/mol . It has a boiling point of 439.8 °C, a flash point of 219.8 °C, and a melting point of 203 °C . This compound is related to substituted purines and 7-deazapurines, which have potential use in modulating epigenetic enzymes and treating disorders like cancer and neurological disorders . Researchers have explored 6-N-benzylated 7-deazapurine nucleosides for their type-specific inhibition of cancer cell proliferation .

6-Benzylaminopurine (BAP), also known as benzyl adenine, is a first-generation synthetic cytokinin that promotes plant growth and development . BAP stimulates cell division, setting blossoms and enriching fruit . It can also extend the post-harvest life of green vegetables and cut flowers . While 6-Benzylaminopurine is used in agriculture as a plant growth regulator, 6-Benzylamino-7-deazapurine is investigated for its potential in modulating epigenetic enzymes .

The key difference between 6-Benzylaminopurine and 6-Benzylamino-7-deazapurine lies in their chemical structure and applications. 6-Benzylaminopurine is a cytokinin used in plant growth , while 6-Benzylamino-7-deazapurine and its derivatives are explored for potential therapeutic applications, such as cancer treatment .

CAS No. 60972-04-5
Product Name 6-Benzylamino-7-deazapurine
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
Standard InChIKey XQTDTJWTCBSTMC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Synonyms 4-Benzylamino-1H-pyrrolo[2,3-d]pyrimidine, 4-Benzylaminopyrrolo[2,3-d]pyrimidine; N-(Phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;
PubChem Compound 4572325
Last Modified Sep 14 2023

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